molecular formula C23H22ClN3O4S B11617566 N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide

N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide

Cat. No.: B11617566
M. Wt: 472.0 g/mol
InChI Key: SRKJMWQDOAKGLB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a benzothiophene moiety, and a furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, using 4-chlorophenylboronic acid and the appropriate benzothiophene derivative.

    Formation of the Furan Carboxamide: The final step involves the formation of the furan carboxamide moiety, which can be synthesized through a condensation reaction between the intermediate and furan-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and furan moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of new pharmaceuticals.

Medicine

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of certain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide lies in its specific combination of functional groups, which may impart unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1-[[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C23H22ClN3O4S/c1-25-22(30)18-15-5-2-3-7-17(15)32-23(18)27-20(26-21(29)16-6-4-12-31-16)19(28)13-8-10-14(24)11-9-13/h4,6,8-12,20,27H,2-3,5,7H2,1H3,(H,25,30)(H,26,29)

InChI Key

SRKJMWQDOAKGLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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